molecular formula C15H14N2O3S2 B5643258 Ethyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate

Ethyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate

Cat. No.: B5643258
M. Wt: 334.4 g/mol
InChI Key: BLWWVDLHIFAVHH-UHFFFAOYSA-N
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Description

Ethyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate is a complex organic compound that features a thiophene ring, a benzoate ester, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate typically involves multiple steps. One common method starts with the reaction of ethyl 4-aminobenzoate with thiophene-2-carbonyl chloride to form an intermediate. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Ethyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The thiophene and thiourea moieties are crucial for its binding affinity and specificity. The compound can interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbonyl derivatives: These compounds share the thiophene ring and carbonyl group but differ in their substituents.

    Benzoate esters: Compounds with similar ester groups but different aromatic rings.

    Thiourea derivatives: Compounds with similar thiourea moieties but different aromatic or aliphatic groups.

Uniqueness

Ethyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate is unique due to its combination of a thiophene ring, a benzoate ester, and a thiourea moiety. This unique structure contributes to its diverse chemical reactivity and broad range of applications in various scientific fields.

Properties

IUPAC Name

ethyl 4-(thiophene-2-carbonylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-2-20-14(19)10-5-7-11(8-6-10)16-15(21)17-13(18)12-4-3-9-22-12/h3-9H,2H2,1H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWWVDLHIFAVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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